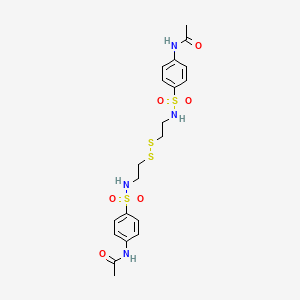
N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the acetylation of 4-aminophenylsulfonyl chloride to form 4-(acetylamino)phenylsulfonyl chloride. This intermediate is then reacted with ethylenediamine to introduce the ethylamino groups. Subsequent reactions with dithio compounds and further sulfonylation yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfides.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonyl and dithio groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-(((2-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)ethyl)dithio)ethyl)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and dithio groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This compound may also interfere with signaling pathways by modifying key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure but lacks the dithio groups.
Acetyldapsone: Contains the acetylamino and sulfonyl groups but differs in the overall structure.
Monoacetyldapsone: Similar to acetyldapsone but with a single acetyl group.
Uniqueness
The combination of these functional groups allows for versatile interactions with biological molecules and makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
83626-62-4 |
|---|---|
Molecular Formula |
C20H26N4O6S4 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
N-[4-[2-[2-[(4-acetamidophenyl)sulfonylamino]ethyldisulfanyl]ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H26N4O6S4/c1-15(25)23-17-3-7-19(8-4-17)33(27,28)21-11-13-31-32-14-12-22-34(29,30)20-9-5-18(6-10-20)24-16(2)26/h3-10,21-22H,11-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
TXEHMVXZQGKSAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


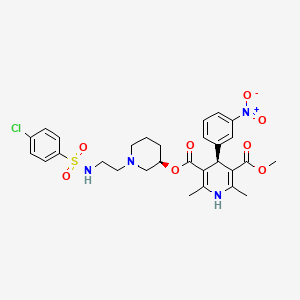


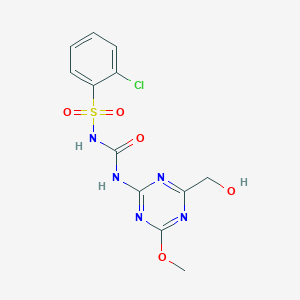
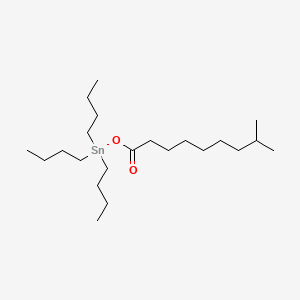
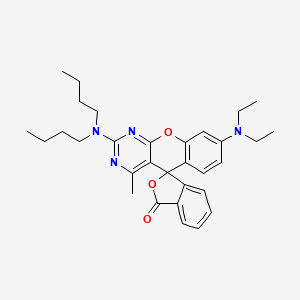

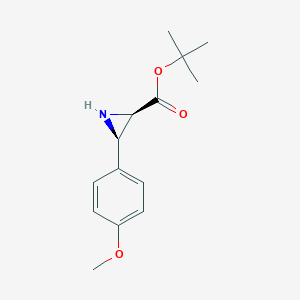


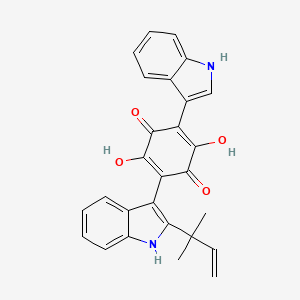


![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)
